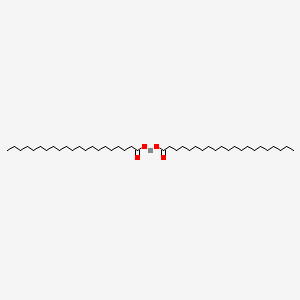
2-(3-Oxoindolin-2-ylidene)ethyl butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Oxoindolin-2-ylidene)ethyl butyrate is a chemical compound that belongs to the class of oxindole derivatives
Vorbereitungsmethoden
The synthesis of 2-(3-Oxoindolin-2-ylidene)ethyl butyrate typically involves the condensation of isatin derivatives with appropriate alkylating agents. One common method involves the reaction of isatin with ethyl butyrate in the presence of a base such as piperidine or triethylamine. The reaction is usually carried out under reflux conditions, and the product is isolated through crystallization or chromatography.
Analyse Chemischer Reaktionen
2-(3-Oxoindolin-2-ylidene)ethyl butyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxoindole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced oxindole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted oxindole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 2-(3-Oxoindolin-2-ylidene)ethyl butyrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.
Vergleich Mit ähnlichen Verbindungen
2-(3-Oxoindolin-2-ylidene)ethyl butyrate can be compared with other oxindole derivatives, such as:
2-(2-Oxoindolin-3-ylidene)malononitrile: Known for its use as a Michael acceptor in organic synthesis.
2-(2-Oxoindolin-3-ylidene)acetohydrazide: Studied for its anticancer properties.
2-(2-Oxoindolin-3-ylidene)benzohydrazide: Investigated for its antimicrobial activity.
Each of these compounds has unique structural features and biological activities, making them valuable in different research and industrial applications.
Eigenschaften
Molekularformel |
C14H15NO3 |
|---|---|
Molekulargewicht |
245.27 g/mol |
IUPAC-Name |
[(2E)-2-(3-oxo-1H-indol-2-ylidene)ethyl] butanoate |
InChI |
InChI=1S/C14H15NO3/c1-2-5-13(16)18-9-8-12-14(17)10-6-3-4-7-11(10)15-12/h3-4,6-8,15H,2,5,9H2,1H3/b12-8+ |
InChI-Schlüssel |
PGFIGEQPPPYPTO-XYOKQWHBSA-N |
Isomerische SMILES |
CCCC(=O)OC/C=C/1\C(=O)C2=CC=CC=C2N1 |
Kanonische SMILES |
CCCC(=O)OCC=C1C(=O)C2=CC=CC=C2N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R,4S,5R)-2-[6-amino-2-(1-pentylpyrazol-4-yl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12934243.png)
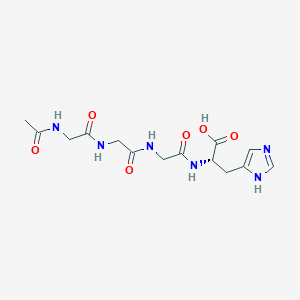
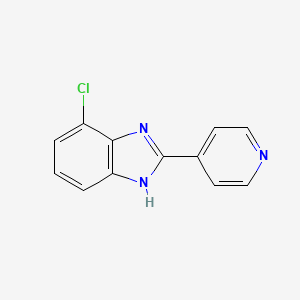
![N-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)pyridine-3-carboxamide](/img/structure/B12934255.png)
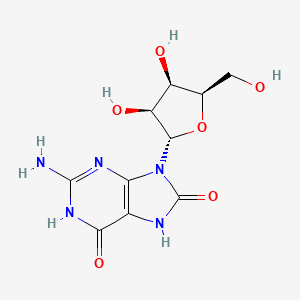
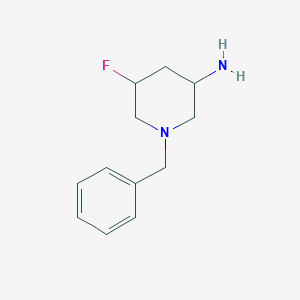
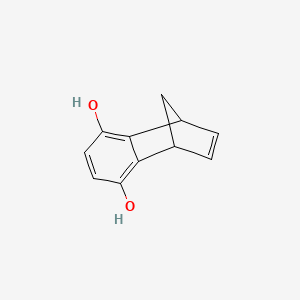

![tert-Butyl (3R,5S)-3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B12934299.png)
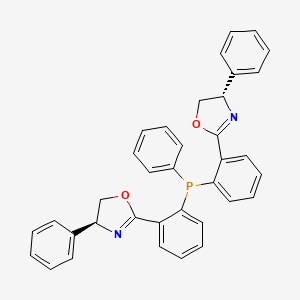
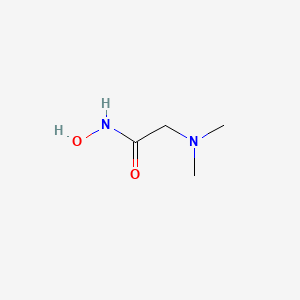
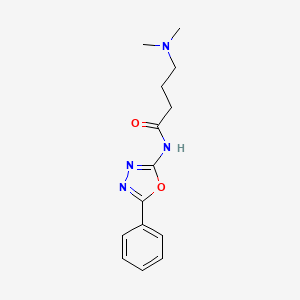
![2-(tert-Butoxycarbonyl)-6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12934316.png)
